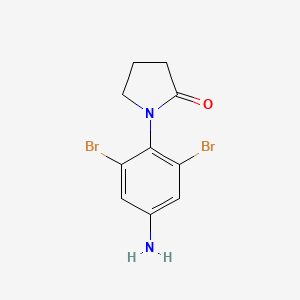
2-(Chroman-6-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chroman-6-yl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chroman ring system attached to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chroman-6-yl)ethanamine can be achieved through several methods. One common approach involves the use of an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of transaminase enzymes for the asymmetric synthesis of chiral amines. This environmentally sustainable method offers high catalytic efficiency and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chroman-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include chroman-2-ones, chromanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Chroman-6-yl)ethanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Chroman-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinases and aldose reductase, by binding to their active sites and blocking their activity . This interaction can lead to the modulation of cellular processes and therapeutic effects.
Comparación Con Compuestos Similares
2-(Chroman-6-yl)ethanamine can be compared with other similar compounds, such as:
Chroman-6-ylmethanamine: Similar in structure but with a methanamine group instead of an ethanamine group.
Ethylamine: A simpler amine with a shorter carbon chain.
Chroman-2-ones: Compounds with a similar chroman ring system but different functional groups.
The uniqueness of this compound lies in its specific combination of the chroman ring and ethanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-chromen-6-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8H,1-2,5-7,12H2 |
Clave InChI |
ABAWSUNFLKGNQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)CCN)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13472965.png)
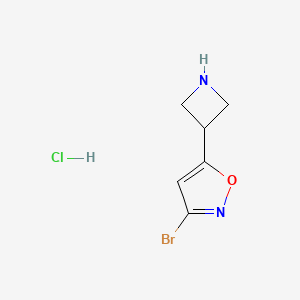
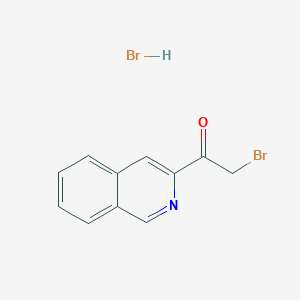

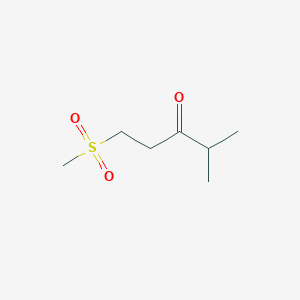
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
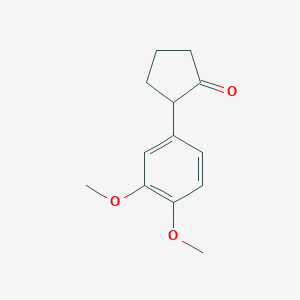
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)


